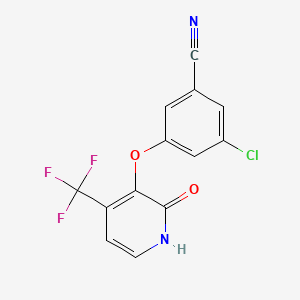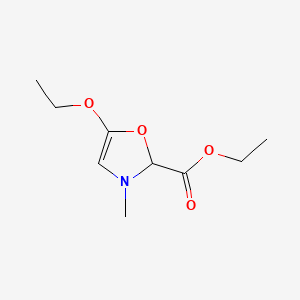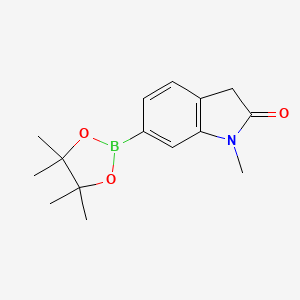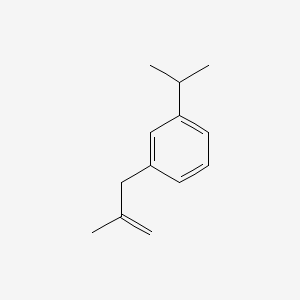
SF 1126 Acetate Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SF 1126 Acetate Salt is a novel compound that functions as a phosphoinositide 3-kinase inhibitor. It is a soluble conjugate of LY294002, designed to localize to the tumor vasculature in vivo. This compound is currently under investigation for its potential therapeutic applications in various forms of cancer, particularly due to its ability to inhibit the phosphoinositide 3-kinase pathway, which is often implicated in tumor growth and survival .
Preparation Methods
The synthesis of SF 1126 Acetate Salt involves the conjugation of LY294002 with a peptide-based targeting group to enhance its solubility and specificity. The synthetic route typically includes the following steps:
Synthesis of LY294002: This involves the reaction of 2-morpholino-8-phenyl-4H-1-benzopyran-4-one with appropriate reagents under controlled conditions.
Conjugation with Peptide: LY294002 is then conjugated with a peptide that targets integrins within the tumor vasculature. This step is crucial for enhancing the solubility and specificity of the compound.
Acetate Salt Formation: The final step involves the formation of the acetate salt to improve the stability and bioavailability of the compound.
Chemical Reactions Analysis
SF 1126 Acetate Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SF 1126 Acetate Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the phosphoinositide 3-kinase pathway and its role in various biochemical processes.
Biology: The compound is used to investigate the molecular mechanisms underlying cell growth, proliferation, and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including multiple myeloma and non-Hodgkin’s lymphoma.
Mechanism of Action
SF 1126 Acetate Salt exerts its effects by inhibiting the phosphoinositide 3-kinase pathway. This pathway is crucial for cell growth, proliferation, and survival. The compound selectively inhibits all class IA isoforms of phosphoinositide 3-kinase, as well as other key members of the phosphoinositide 3-kinase superfamily, including DNA-dependent protein kinase and mechanistic target of rapamycin. By inhibiting these targets, this compound disrupts the signaling pathways that promote tumor growth and survival, leading to the induction of apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
SF 1126 Acetate Salt is unique compared to other phosphoinositide 3-kinase inhibitors due to its enhanced solubility and specificity. Similar compounds include:
LY294002: The parent compound of this compound, which also inhibits phosphoinositide 3-kinase but has poor solubility and off-target effects.
Wortmannin: Another phosphoinositide 3-kinase inhibitor with similar inhibitory effects but limited clinical use due to its toxicity and instability.
This compound stands out due to its ability to target the tumor vasculature specifically, enhancing its therapeutic potential and reducing off-target effects.
Properties
CAS No. |
1186304-53-9 |
|---|---|
Molecular Formula |
C41H52N8O16 |
Molecular Weight |
912.907 |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-[(2-morpholin-4-ium-4-ylidene-8-phenylchromen-4-yl)oxymethoxy]-4-oxobutanoyl]amino]pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoate |
InChI |
InChI=1S/C39H48N8O14.C2H4O2/c40-39(41)42-13-5-10-26(36(54)43-20-31(50)45-27(18-33(51)52)37(55)46-28(21-48)38(56)57)44-30(49)11-12-34(53)60-22-59-29-19-32(47-14-16-58-17-15-47)61-35-24(8-4-9-25(29)35)23-6-2-1-3-7-23;1-2(3)4/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,49,50,51,52,54,55,56,57);1H3,(H,3,4)/t26-,27-,28-;/m0./s1 |
InChI Key |
FTIPIWNSNKUCHR-JAQKLANPSA-N |
SMILES |
CC(=O)O.C1COCC[N+]1=C2C=C(C3=C(O2)C(=CC=C3)C4=CC=CC=C4)OCOC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-] |
Synonyms |
N2-[4-[[[2-(4-Morpholinyl)-8-phenyl-1-benzopyrylium-4-yl]oxy]methoxy]-1,4-dioxobutyl]-L-arginylglycyl-L-α-aspartyl-L-serine Acetate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)



![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)



